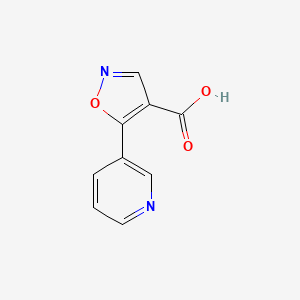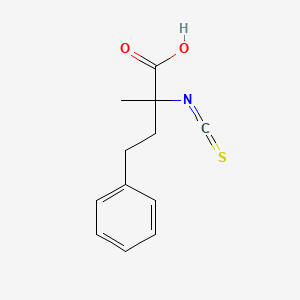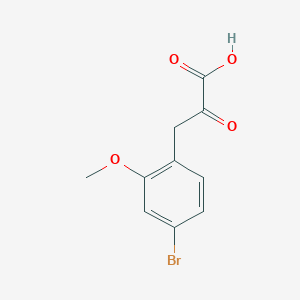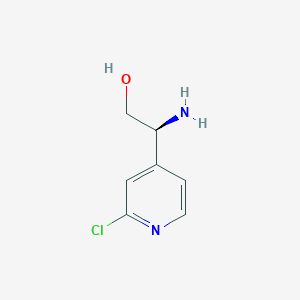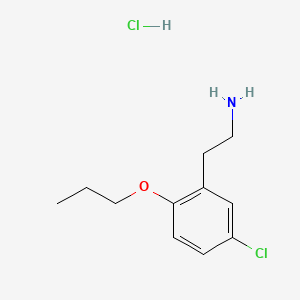![molecular formula C9H15N3 B13613278 1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)
1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety The pyrazole ring is substituted with two methyl groups at positions 1 and 4, and a cyclopropylmethylamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxaldehyde with cyclopropylmethylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A structurally similar compound with different substitution patterns.
Cyclopropylamine: Shares the cyclopropylamine group but lacks the pyrazole ring.
1,4-dimethyl-1H-pyrazole: Similar pyrazole ring substitution but without the cyclopropylmethylamine group.
Uniqueness
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(1,4-dimethylpyrazol-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-6-12(2)11-8(7)5-9(10)3-4-9/h6H,3-5,10H2,1-2H3 |
InChI Key |
SKSOEHYEZREIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CC2(CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


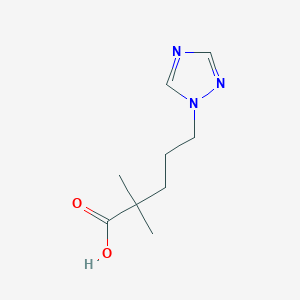
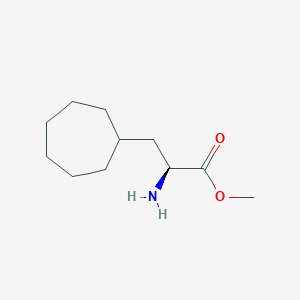
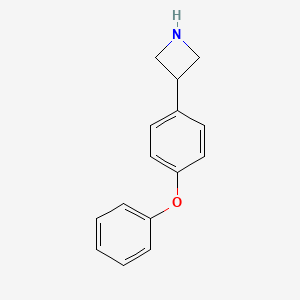
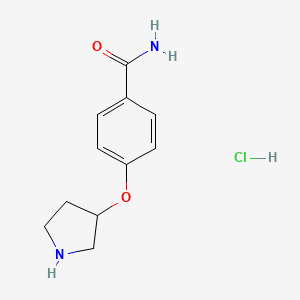
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
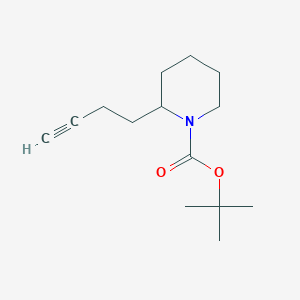
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
